2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid
Description
Chemical Identity: 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid (CAS: 2044835-89-2) is an organic compound with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . Its structure features a 6-methoxypyridine ring linked via a methylene-oxygen spacer to an acetic acid moiety (SMILES: COC1=NC=C(C=C1)COCC(=O)O).
Structure
3D Structure
Properties
IUPAC Name |
2-[(6-methoxypyridin-3-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8-3-2-7(4-10-8)5-14-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUFOTRXJNMUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxypyridin-3-ylmethanol.
Methoxylation: The 6-methoxypyridin-3-ylmethanol is then reacted with a suitable methoxylating agent, such as dimethyl sulfate, under basic conditions to form 6-methoxypyridin-3-ylmethoxy compound.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid is a heterocyclic organic compound featuring a methoxy-substituted pyridine connected to an acetic acid group via a methoxy linkage. It has a molecular formula of and a molecular weight of approximately 219.23 g/mol. This compound is of interest because of its potential biological activities and uses in medicinal chemistry.
Potential Applications
This compound and similar compounds have potential applications in various fields:
- Pharmaceuticals The biological activities of this compound make it a candidate for pharmaceutical applications. Compounds containing the 6-methoxypyridin-3-yl moiety have various biological activities.
- Antibacterial Agents Compounds sharing structural similarities with this compound, such as 6-Methoxypyridin-3-carboxylic acid and 2-Methoxy-5-(6-methoxypyridin-3-yl-imino-methyl)phenol, exhibit antibacterial activity.
- Anti-inflammatory Properties N-(6-Methoxypyridin-3-yl)acetamide, which is structurally similar to this compound, has potential anti-inflammatory properties.
- AMPK Activators this compound can be used as an indirect AMP-activated protein kinase (AMPK) activator .
Research and Interaction Studies
Interaction studies have explored the binding affinity of this compound with various biological targets, suggesting it may influence physiological processes relevant to disease states.
Structural Similarity and Uniqueness
The uniqueness of this compound lies in its combination of the methoxy-pyridine structure with an acetic acid functionality, potentially enhancing its solubility and bioavailability compared to similar compounds. This structural feature may also contribute to distinct mechanisms of action in biological systems, making it valuable for further research and development.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and acetic acid moieties play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Physicochemical Properties :
- Appearance : White to off-white powder.
- Storage : Stable at room temperature.
- Purity : Available in high-purity grades (≥99%) for research and industrial applications .
Applications :
This compound is utilized in peptide nucleic acid (PNA) synthesis as a building block for introducing pyridine-based mimics into oligonucleotide analogs . Its methoxy and acetic acid groups contribute to solubility and reactivity in coupling reactions.
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share functional or structural similarities with 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid:
Physicochemical and Functional Comparisons
- Solubility: The target compound’s methoxy spacer enhances hydrophilicity compared to 6-MNA (naphthyl group increases lipophilicity) .
Reactivity :
- 6-MNA and related naphthylacetic acids are studied for anti-inflammatory properties, though direct comparisons are speculative .
Biological Activity
2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid is a heterocyclic organic compound characterized by a methoxy-substituted pyridine moiety linked to an acetic acid functional group. Its molecular formula is C₁₁H₁₃N₁O₃, with a molecular weight of approximately 219.23 g/mol. The compound has garnered interest due to its potential biological activities, which may have applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted at the 3-position with a methoxy group, and it is connected via a methoxy linkage to an acetic acid group. This unique combination may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to distinct mechanisms of action in biological systems.
Biological Activity
Research indicates that compounds containing the 6-methoxypyridin-3-yl moiety exhibit various biological activities. Notably, studies have shown that this compound may influence physiological processes relevant to disease states through interactions with multiple biological targets.
The specific mechanisms of action for this compound are still under investigation. However, its structural characteristics suggest potential interactions with enzymes or receptors, which could lead to inhibition or activation of their functions.
Antimicrobial Activity
One significant area of research has focused on the antimicrobial properties of this compound. For instance, similar compounds have been shown to exhibit antibacterial activity against various pathogens. The potential for this compound to act as an antimicrobial agent makes it a candidate for further exploration in treating infections .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their key properties:
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| 6-Methoxypyridin-3-carboxylic acid | C₉H₉N₁O₃ | Exhibits antibacterial activity |
| 2-Methoxy-5-(6-methoxypyridin-3-yl-imino-methyl)phenol | C₁₃H₁₅N₃O₃ | Known for potent antibacterial effects |
| N-(6-Methoxypyridin-3-yl)acetamide | C₁₀H₁₃N₂O₂ | Potential anti-inflammatory properties |
This comparative analysis highlights the uniqueness of this compound in its combination of functional groups, which may contribute to its distinct biological activities.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of derivatives based on the methoxypyridine structure. For example, research has indicated that derivatives can exhibit varying degrees of microbial inhibition depending on their structural modifications . Additionally, investigations into the interactions between such compounds and various biological targets reveal promising avenues for drug development.
Example Study
In one study, the antibacterial activity of acetic acid derivatives was evaluated against biofilm-producing pathogens, demonstrating that certain modifications enhanced efficacy against resistant strains . This suggests that similar approaches could be applied to explore the therapeutic potential of this compound.
Q & A
Q. What synthetic routes are recommended for preparing 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid, and how can reaction efficiency be optimized?
A common approach involves coupling pyridine derivatives with acetic acid precursors under mild conditions. For example, nucleophilic substitution between 6-methoxypyridin-3-yl methanol and bromoacetic acid derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) can yield the target compound. Catalytic bases like DIPEA (N,N-diisopropyl ethylamine) enhance reaction efficiency by deprotonating intermediates . Optimization should focus on solvent choice, temperature (20–60°C), and stoichiometric ratios, monitored via TLC or HPLC.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : - and -NMR are critical for verifying the methoxy, pyridinyl, and acetic acid moieties. Aromatic protons in the pyridine ring typically resonate at δ 7.0–8.5 ppm.
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS can confirm molecular weight (calc. 213.2 g/mol) and purity (>95%) .
- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm) and aromatic C-H bending (~800 cm).
Q. How should researchers handle solubility and stability challenges during experiments?
The compound is polar but may exhibit limited solubility in aqueous buffers. Use DMSO or ethanol for stock solutions, and confirm stability via accelerated degradation studies (e.g., 24–72 hours at 4°C, 25°C, and 40°C) with periodic HPLC analysis . Avoid prolonged exposure to light or acidic conditions to prevent hydrolysis of the methoxy group.
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
If X-ray diffraction data conflicts (e.g., bond angles or packing motifs), refine the structure using programs like SHELXL with updated algorithms for handling disorder or thermal motion. Validate against computational models (DFT or molecular dynamics) to assess geometric plausibility . Cross-reference with powder XRD to rule out polymorphic variations.
Q. What methodologies are recommended for analyzing metabolic pathways and potential toxicological effects?
- In vitro models : Incubate the compound with liver microsomes (human/rat) and track Phase I/II metabolites via LC-HRMS. Key metabolites may include hydroxylated pyridine rings or cleaved acetic acid chains .
- In vivo studies : Use isotopic labeling (e.g., -tags) in rodent models to quantify excretion routes (urine vs. feces) and identify bioaccumulation risks.
Q. How can the compound’s role in drug delivery systems (e.g., PROTACs or liposomes) be experimentally validated?
- PROTAC design : Conjugate the acetic acid moiety to E3 ligase ligands via PEG-based linkers (e.g., Azido-PEG8-carbamoyl) using click chemistry. Validate target protein degradation via Western blotting .
- Liposome encapsulation : Assess encapsulation efficiency using dynamic light scattering (DLS) and in vitro release profiles under physiological pH (7.4) and temperature (37°C) .
Q. What strategies address discrepancies in reported physicochemical properties (e.g., melting points)?
Reproduce measurements using differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) and compare with literature. If variations persist, consider impurities (analyze via GC-MS) or polymorph screening (via solvent recrystallization) .
Methodological Notes
- Safety protocols : Always use PPE (gloves, goggles) and fume hoods. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
- Data validation : Cross-check spectral and crystallographic data with repositories like Cambridge Structural Database (CSD) or PubChem to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
